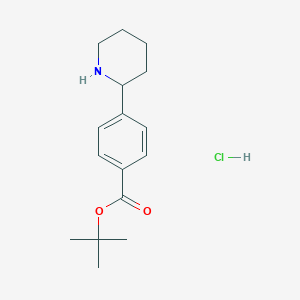

Tert-butyl 4-(piperidin-2-yl)benzoate

Description

Contextual Significance of Substituted Piperidine (B6355638) and Benzoate (B1203000) Derivatives in Organic Synthesis and Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. nih.gov It is a prevalent structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, contributing significantly to their biological activities. nih.govsid.ir The development of efficient methods for creating substituted piperidines is a critical endeavor in modern organic chemistry. nih.gov Highly substituted piperidine analogues are key structural components in a wide array of pharmaceutical compounds. sid.ir Their structural flexibility and ability to participate in various noncovalent interactions make them prized scaffolds in drug design. researchgate.net

Similarly, benzoic acid and its derivatives, known as benzoates, are of great importance. wikipedia.org They occur naturally in many plants and serve as intermediates in the biosynthesis of many secondary metabolites. wikipedia.org In chemical and pharmaceutical applications, benzoate derivatives are used as preservatives and are integral to the synthesis of more complex molecules, including local anesthetics and other bioactive compounds. wikipedia.orgslideshare.netrsc.org The combination of these two moieties in a single scaffold, as seen in tert-butyl 4-(piperidin-2-yl)benzoate, creates a versatile platform for chemical exploration.

Overview of the Compound's Structural Features and its Place in Complex Molecule Synthesis

This compound is characterized by a piperidine ring substituted at the 2-position with a 4-(tert-butoxycarbonyl)phenyl group. The key structural elements are the piperidine heterocycle, the aromatic benzoate ring, and the bulky tert-butyl ester group. This tert-butyl group often serves as a protecting group for the carboxylic acid, allowing for selective reactions at other sites of the molecule, and can be removed under specific acidic conditions. evitachem.com

The substitution at the C-2 position of the piperidine ring is particularly significant as it creates a chiral center, meaning the compound can exist as two enantiomers. The stereoselective synthesis of 2-substituted piperidines is a major focus in organic chemistry, as the specific three-dimensional arrangement can dramatically impact biological activity. rsc.org This compound serves as a valuable intermediate, or building block, in the synthesis of more elaborate molecules. The piperidine nitrogen can be further functionalized, and the benzoate moiety can undergo various aromatic substitution reactions or be modified at the ester group. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO2 |

| Molecular Weight | 261.36 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); less soluble in water. evitachem.com |

Note: Exact properties such as melting point can vary based on purity and isomeric form.

Evolution of Synthetic Strategies for Piperidine-Benzoate Scaffolds

The construction of substituted piperidine rings is a well-researched area of synthetic organic chemistry. nih.gov Strategies for synthesizing these scaffolds have evolved from classical methods to more sophisticated and efficient modern techniques.

Early methods often involved the hydrogenation of corresponding substituted pyridine (B92270) precursors. whiterose.ac.uk While effective, this can sometimes require harsh conditions and may lack stereocontrol. More recent advancements focus on creating the piperidine ring with high levels of stereoselectivity, which is crucial for scaffolds like this compound that contain a stereocenter. rsc.org

Modern synthetic strategies often employ multicomponent reactions, which allow for the assembly of complex molecules in a single step from simple starting materials. ajchem-a.com Other advanced techniques include:

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries to selectively produce one enantiomer of the desired product. nih.govresearchgate.net This is vital for producing enantiomerically pure 2-substituted piperidines. rsc.org

Ring-Closing Metathesis: A powerful reaction that forms cyclic compounds, which has been applied to the synthesis of 6-substituted piperidin-2-ones, a related class of compounds. researchgate.net

Organometallic Scaffolding: This strategy uses metal complexes to guide the formation of trisubstituted piperidines with high regio- and stereocontrol. nih.gov

Modular Approaches: Recent innovations combine techniques like biocatalytic C-H oxidation with radical cross-coupling to create a more streamlined and flexible synthesis of complex piperidines, reducing the number of steps required. news-medical.net

These evolving strategies provide chemists with powerful tools to construct complex piperidine-benzoate scaffolds with high precision and efficiency, facilitating the discovery and development of new chemical entities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 4-piperidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-16(2,3)19-15(18)13-9-7-12(8-10-13)14-6-4-5-11-17-14;/h7-10,14,17H,4-6,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQHAYWPXYMVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

State of the Art Synthetic Methodologies for Tert Butyl 4 Piperidin 2 Yl Benzoate and Analogues

Stereocontrolled Synthesis of 2-Substituted Piperidine (B6355638) Scaffolds

The chiral 2-substituted piperidine core is a privileged scaffold found in numerous natural products and pharmaceuticals. acs.orgresearchgate.netnih.gov Its synthesis requires precise control over stereochemistry, which has been addressed through various innovative methods.

Asymmetric Hydrogenation and Diastereoselective Reduction Approaches

Asymmetric hydrogenation of pyridine (B92270) derivatives and the diastereoselective reduction of intermediates are powerful strategies for accessing enantioenriched piperidines. nih.gov The dearomatization of the pyridine ring is energetically challenging, but activating the ring, often by forming pyridinium (B92312) salts, facilitates this transformation. snnu.edu.cn

Recent advances include the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts, which yields valuable cis-configurated hydroxypiperidine esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). rsc.org Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine (B128534) mixture provides a rapid route to a variety of chiral piperidines. dicp.ac.cn This method is notable for its ability to induce chirality on the ring via transamination with a chiral primary amine, overcoming many limitations of traditional asymmetric hydrogenation. dicp.ac.cn The hydrogenation of N-iminopyridinium ylides, catalyzed by iridium complexes, has also emerged as a highly enantioselective method for producing substituted piperidines. acs.org

Diastereoselective reduction is another key tactic. For instance, a one-pot cascade involving rhodium(I)-catalyzed C–H activation, alkyne coupling, electrocyclization, and subsequent acid/borohydride-promoted reduction produces highly substituted 1,2,3,6-tetrahydropyridines with high diastereomeric purity (>95%). nih.gov The reduction of the enamine double bond proceeds through an iminium intermediate, allowing for stereoselective functionalization. nih.gov Furthermore, the reduction of substituted pyridines with sodium borohydride (B1222165) can be highly diastereoselective, as demonstrated in the synthesis of bridged piperidines from chalcone-based pyridinium salts. rsc.org

| Method | Catalyst/Reagent | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium Complex | 5-Hydroxypicolinate Pyridinium Salts | Up to 96% yield, 97% ee, >20:1 dr | rsc.org |

| Transfer Hydrogenation | Rhodium Complex / Formic Acid | Pyridinium Salts | Excellent diastereo- and enantio-selectivities | dicp.ac.cn |

| Diastereoselective Reduction Cascade | [Rh(coe)2Cl]2 / NaBH4 | Imines + Alkynes | Up to 95% yield, >95% dr | nih.gov |

| Interrupted Dearomative Reduction | NaBH4 | Chalcone-based Pyridinium Salts | Complete regio- and diastereoselectivity | rsc.org |

Chiral Auxiliary-Mediated Synthesis and Asymmetric Induction Strategies

The use of chiral auxiliaries provides a reliable method for inducing stereochemistry in the synthesis of piperidine scaffolds. researchgate.net These auxiliaries can be stoichiometric or catalytic and guide the formation of specific stereoisomers.

A powerful example involves the use of an η4-dienetricarbonyliron complex as a chiral auxiliary. nih.gov In a double reductive amination cascade, a 1,5-keto-aldehyde attached to the iron complex reacts with primary amines in the presence of NaBH(OAc)₃ to yield piperidines as single diastereoisomers. nih.gov The iron moiety can then be removed to afford the free 2-dienyl-substituted piperidine. nih.gov Another approach utilizes an oxazolidinone derived from a 2-halogenated pyridine as a traceless chiral auxiliary. nih.gov Interruption of a palladium-catalyzed hydrogenation with water cleaves the auxiliary and forms enantioenriched δ-lactams, which are precursors to functionalized piperidines. nih.gov

Asymmetric induction can also be achieved through exocyclic chirality, where a chiral center outside the forming ring directs the cyclization. rsc.org This has been demonstrated in a nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines with greater than 95% ee. rsc.org The Mannich reaction is another key transformation where asymmetric induction is achieved through chiral auxiliaries, chiral catalysts, or chiral pool-based approaches. researchgate.net

Organocatalytic and Metal-Catalyzed Methods for Piperidine Ring Construction

Both organocatalysis and metal catalysis offer versatile and powerful platforms for constructing the 2-substituted piperidine ring.

Organocatalytic Methods: Organocatalysis has emerged as a key strategy, particularly for biomimetic syntheses. nih.gov The proline-catalyzed Mannich reaction is a well-established method for the asymmetric synthesis of 2-substituted piperidines. rsc.orgacs.org This approach mimics natural biosynthetic pathways where a cyclic imine, such as Δ¹-piperideine, reacts with a nucleophile. rsc.orgacs.org By using L-proline as the catalyst, adducts can be obtained with excellent enantioselectivity (up to 97% ee). nih.govacs.org Researchers have also combined biocatalysis and organocatalysis in a hybrid cascade, where a transaminase generates the reactive cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction. rsc.org

Metal-Catalyzed Methods: A wide array of transition metals, including palladium, rhodium, copper, and iron, are used to catalyze the formation and functionalization of piperidine rings. nih.gov Palladium-catalyzed reactions, such as the formal [4+2] oxidative annulation of alkyl amides and dienes, enable the activation of C(sp³)-H bonds to form the piperidine ring. nih.gov A recently developed rhodium-catalyzed asymmetric reductive Heck reaction allows for the cross-coupling of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, providing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnnih.gov

Copper catalysis has been employed for the enantioselective cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters, which produces chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov Iron-catalyzed asymmetric reductive cross-coupling of ketimines with diiodides can also afford piperidines featuring challenging quaternary stereocenters. acs.org

| Catalysis Type | Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | L-Proline | Mannich Reaction | Biomimetic, up to 97% ee | nih.govacs.org |

| Hybrid Catalysis | Transaminase / L-Proline | Cascade Reaction | In situ generation of imine | rsc.org |

| Metal Catalysis | Rhodium Complex | Asymmetric Reductive Heck | Access to enantioenriched 3-piperidines | snnu.edu.cnnih.gov |

| Metal Catalysis | Copper Complex | Cyclizative Aminoboration | Synthesis of 2,3-cis-disubstituted piperidines | nih.gov |

Functionalization Strategies for the Benzoate (B1203000) Moiety

The synthesis of the final target molecule requires the formation of a tert-butyl benzoate group attached to the piperidine ring. This can be achieved either by creating the ester on a pre-existing aromatic ring or by coupling a pre-formed benzoate fragment to the piperidine scaffold.

Esterification and Transesterification Reactions

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability to nucleophiles and ease of removal under mild acidic conditions. thieme-connect.comorganic-chemistry.org While direct esterification of a carboxylic acid with tert-butanol (B103910) is possible, transesterification from a more readily available ester, such as a methyl or ethyl ester, is often more efficient. thieme-connect.com

A particularly mild and effective method for preparing tert-butyl esters is the reaction of a methyl ester with potassium tert-butoxide in diethyl ether. thieme-connect.com The reaction proceeds rapidly at room temperature due to the high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide (B1231860) byproduct, which drives the equilibrium. thieme-connect.com Other methods for transesterification to form tertiary alcohol esters exist, but many are inefficient for sterically hindered alcohols like tert-butanol. acs.org Borane-catalyzed transesterification using α-aryl-α-diazoesters has also been reported as a chemoselective method for converting tert-butyl esters to other esters, highlighting the reactivity of this functional group. rsc.org

Regioselective Introduction of the Benzoate Group

The regioselective construction of the 4-(piperidin-2-yl)benzoate framework is typically achieved through modern cross-coupling reactions rather than direct functionalization of an unsubstituted piperidine. A plausible and efficient strategy involves the coupling of two key fragments: a piperidine precursor and an aryl halide or its equivalent.

For example, a Suzuki coupling reaction can be employed. In a related synthesis, a boronic ester, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, can be coupled with an aryl bromide, like methyl 4-bromobenzoate, using a palladium catalyst (e.g., Pd(dppf)Cl₂ or PdXPhosG2). rsc.org The resulting dihydropyridine (B1217469) intermediate is then hydrogenated (e.g., using Pd/C and a hydrogen source like H₂ or ammonium (B1175870) formate) to yield the final saturated piperidine ring. rsc.org The methyl ester could subsequently be converted to the desired tert-butyl ester via the transesterification methods described previously.

Alternatively, the strategies for asymmetric functionalization of the pyridine ring itself can be adapted. One could start with a pyridine derivative already bearing the tert-butyl benzoate moiety at the 4-position and then employ one of the stereocontrolled methods from section 2.1 to construct the piperidine ring and install the second substituent at the 2-position.

Compound Index

| Compound Name |

|---|

| Tert-butyl 4-(piperidin-2-yl)benzoate |

| Δ¹-piperideine |

| L-proline |

| Sodium borohydride (NaBH4) |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |

| Phenyl pyridine-1(2H)-carboxylate |

| tert-butanol |

| Potassium tert-butoxide |

| Potassium methoxide |

| Methyl 4-bromobenzoate |

| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate |

| Ammonium formate |

| Diethyl ether |

Protecting Group Chemistry in Multi-Step Synthesis, Emphasizing Boc Protection

In the multi-step synthesis of complex molecules like piperidine derivatives, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is one of the most frequently employed protecting groups for the piperidine nitrogen. Its widespread use is attributed to its stability across a broad range of non-acidic conditions, including exposure to most basic and nucleophilic reagents and catalytic hydrogenolysis, coupled with its facile removal under mild acidic conditions. rsc.orgnih.gov

The introduction of the Boc group is typically achieved by reacting the piperidine amine with di-tert-butyl dicarbonate, often under catalyst-free conditions in aqueous media, which represents an efficient and environmentally conscious approach. nih.gov The presence of the N-Boc group is critical not only for masking the reactivity of the amine but also for influencing the reactivity and stereoselectivity of subsequent transformations. For instance, the carbamate (B1207046) functionality of the N-Boc group is instrumental in directing ortho-lithiation, enabling the specific functionalization of the C-H bond at the C2 position of the piperidine ring. nih.govuark.edu

Deprotection, or the removal of the Boc group, is a key final or intermediate step to liberate the free amine for further derivatization or to yield the final target compound. mdpi.com This is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). mdpi.compeptide.com Alternative methods include the use of hydrochloric acid in dioxane, aqueous phosphoric acid, or various Lewis acids. nih.govtandfonline.comreddit.com Recent advancements have also introduced greener deprotection protocols, such as the use of deep eutectic solvents, which offer simplicity and shorter reaction times. mdpi.com In some cases, thermal deprotection in continuous flow systems can achieve selective removal of N-Boc groups without the need for an acid catalyst. acs.org

Table 1: Selected Conditions for N-Boc Deprotection

| Reagent/Condition | Solvent | Temperature | Notes | Citation |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Standard and widely used method. | mdpi.compeptide.com |

| Hydrochloric Acid (HCl) | Dioxane | 0°C | Effective alternative to TFA. | reddit.com |

| Choline chloride/p-toluenesulfonic acid | Deep Eutectic Solvent (DES) | Room Temp | Green and sustainable method with short reaction times. | mdpi.com |

| Thermal (Continuous Flow) | Methanol or Trifluoroethanol | >100 °C | Acid-free method allowing for selective deprotection. | acs.org |

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies, Including Isocyanide Insertion

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a direct method for synthesizing 2-arylpiperidines. The Suzuki-Miyaura coupling is a prominent example, enabling the linkage of the piperidine ring to an aromatic system, such as the benzoate moiety in the target compound. libretexts.orgresearchgate.net This reaction typically involves the coupling of an organoboron species (e.g., a piperidinylboronic acid ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. nih.gov The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A wide array of palladium precursors, such as Pd(PPh₃)₄ or Pd(OAc)₂, and phosphine (B1218219) ligands are available to optimize reaction efficiency and scope. libretexts.orgorgsyn.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Palladium Catalyst | Ligand | Base | Solvent | Application | Citation |

| Pd(PPh₃)₄ | --- | CsF | Dioxane | General acetylation of arylbromides. | orgsyn.org |

| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/Water | Coupling of aryl bromides and boronic acids. | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | General C-C bond formation. | libretexts.org |

| Palladacycles | --- | Various | Water/Organic | Green and robust catalysis. | libretexts.orgresearchgate.net |

Another versatile palladium-catalyzed methodology involves the migratory insertion of isocyanides. nih.gov Isocyanides serve as C1 building blocks, and their insertion into a palladium-carbon bond forms an imidoyl-palladium intermediate. mdpi.com This intermediate can be trapped by various nucleophiles, including amines like piperidine, to generate amidines. researchgate.net In some cases, double insertion of the isocyanide can occur, leading to ketimine-amidines. researchgate.net This methodology offers a route to complex nitrogen-containing heterocycles and has become an emerging platform in cross-coupling chemistry. nih.govrsc.org The reaction's outcome can be influenced by the choice of catalyst, ligands, and the stoichiometry of the reactants. researchgate.net

One-Pot and Multicomponent Reaction Approaches in Piperidine Synthesis

To enhance synthetic efficiency, reduce waste, and accelerate the discovery of novel compounds, one-pot and multicomponent reactions (MCRs) have been developed for the construction of highly functionalized piperidine rings. acs.orgmdpi.com MCRs are convergent processes where three or more starting materials react in a single synthetic operation to form a product that incorporates significant portions of each reactant. thieme-connect.comnih.gov These reactions are prized for their atom economy and ability to generate molecular complexity and structural diversity from simple precursors. acs.orgtandfonline.com

For example, a five-component reaction involving β-ketoesters, aromatic aldehydes, and amines in an acetic acid medium has been shown to produce highly functionalized piperidines, where the product often precipitates directly from the reaction mixture. tandfonline.com Other MCRs utilize different combinations of starting materials, such as β-nitrostyrenes, Meldrum's acid, and aromatic aldehydes, to access diverse piperidine scaffolds. acs.org These reactions often proceed through a cascade of sequential steps, such as Michael additions and Mannich reactions, within the same pot. tandfonline.comacs.org

One-pot synthesis, a related strategy, involves the sequential execution of multiple reaction steps in a single flask without the isolation of intermediates. This approach can combine distinct transformations, such as a Suzuki-Miyaura coupling followed by a hydrogenation step to produce saturated aryl-piperidines. nih.gov Another example integrates amide activation, reduction, and intramolecular nucleophilic substitution to construct the piperidine ring from a halogenated amide precursor under mild, metal-free conditions. mdpi.com

Table 3: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Components | Catalyst/Medium | Key Features | Citation |

| Pseudo Five-Component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | Et₃N / Ethanol (B145695) | Diversity-oriented synthesis of functionalized piperidines. | acs.org |

| Five-Component | β-keto esters, aromatic aldehydes, various amines | Acetic Acid | Simple, catalyst-free medium, product precipitates. | tandfonline.com |

| Four-Component | Aldehyde, ammonia (B1221849) equivalent, acyl chloride, dienophile | None specified | Forms polysubstituted piperidones via cycloaddition. | thieme-connect.com |

| Five-Component | β-keto ester, aromatic aldehyde, aniline | Phenylboronic acid | Atom-economical synthesis of functionalized piperidines. | researchgate.net |

Organolithium Chemistry in the Functionalization of Piperidine Derivatives

Organolithium chemistry provides a powerful and highly regioselective method for the functionalization of the piperidine ring, particularly at the C2 position (α to the nitrogen). researchgate.net The key to this strategy is the use of the N-Boc protecting group, which acts as a directed metalation group. nih.gov Treatment of N-Boc-piperidine with a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a coordinating ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA), results in the deprotonation of the C2-proton. nih.govrsc.org This generates a configurationally stable (at low temperatures) 2-lithio-N-Boc-piperidine intermediate. nih.govuark.edu

This organolithium species is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various substituents at the C2 position. nih.govnumberanalytics.com This lithiation-trapping sequence is a cornerstone of modern synthetic chemistry for creating α-functionalized piperidines. researchgate.netresearchgate.net Furthermore, this methodology can be rendered asymmetric through the use of chiral ligands, such as (-)-sparteine (B7772259) or its surrogates. nih.govrsc.org This leads to a catalytic dynamic resolution (CDR) of the racemic organolithium intermediate, providing access to highly enantiomerically enriched 2-substituted piperidines of either configuration. nih.govnih.gov

Table 4: Electrophiles Used in Trapping N-Boc-2-lithiopiperidine

| Electrophile Class | Specific Example | Product Type | Citation |

| Alkyl Halides | Methyl iodide | 2-Methylpiperidine derivative | whiterose.ac.uk |

| Aldehydes/Ketones | Acetone, Benzaldehyde | 2-(Hydroxyalkyl)piperidine derivative | nih.gov |

| Carbon Dioxide | CO₂ (gas) | Pipecolic acid derivative (ester) | nih.gov |

| Silyl Halides | Trimethylsilyl chloride (Me₃SiCl) | 2-Silylpiperidine derivative | whiterose.ac.uk |

| Disulfides | Dimethyl disulfide | 2-(Methylthio)piperidine derivative | nih.gov |

| Aryl Halides (via transmetalation) | Aryl zinc reagents (Negishi coupling) | 2-Arylpiperidine derivative | researchgate.netresearchgate.net |

Chemical Transformations and Reactivity Profile of Tert Butyl 4 Piperidin 2 Yl Benzoate

Hydrolytic and Transesterification Reactions of the Tert-butyl Benzoate (B1203000) Group

The tert-butyl ester functional group is a prominent feature of Tert-butyl 4-(piperidin-2-yl)benzoate, primarily serving as a protecting group for the carboxylic acid. Its reactivity is dominated by cleavage reactions that restore the carboxyl functional group.

Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental transformation for this compound. Due to the stability of the tert-butyl cation intermediate, this reaction proceeds readily under acidic conditions. A common and efficient method for the deprotection of the tert-butyl ester is treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com This process yields the corresponding carboxylic acid, 4-(piperidin-2-yl)benzoic acid, and isobutylene (B52900) as a byproduct.

While direct transesterification (the exchange of the tert-butyl group with another alkyl group from an alcohol) is less commonly documented for this specific molecule, the reactivity of the tert-butyl benzoate moiety has been exploited in other transformations. For instance, related studies have shown that tert-butyl benzoate can react with nitriles under catalysis by zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O) to form N-tert-butyl amides. documentsdelivered.comchemicalpapers.com This demonstrates the utility of the ester as a tert-butyl source in carbon-nitrogen bond-forming reactions.

Table 1: Representative Hydrolysis of Tert-butyl Benzoate Group

| Substrate | Reagents | Conditions | Product |

|---|

This table illustrates a typical deprotection reaction based on established chemical principles for tert-butyl esters.

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a key site of reactivity, allowing for extensive functionalization and the synthesis of diverse molecular libraries.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting this compound with various alkylating agents. For example, alkyl halides (such as alkyl bromides) can be used to introduce simple alkyl chains. Another important method is the Michael addition, where the piperidine nitrogen adds to an electron-deficient alkene, such as ethyl or tert-butyl acrylate, to yield the corresponding N-substituted propionate (B1217596) derivative. mdpi.com

N-Acylation results in the formation of an amide bond, a crucial linkage in many biologically active molecules. This transformation is typically accomplished by reacting the piperidine nitrogen with an activated carboxylic acid derivative. Common methods include:

Coupling with Acid Chlorides: A carboxylic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with the piperidine amine. mdpi.com

Peptide Coupling Reagents: A carboxylic acid and the piperidine are mixed in the presence of a coupling agent. Widely used reagents include N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) with a non-nucleophilic base like diisopropylethylamine (DIPEA), or 1,1'-Carbonyldiimidazole (CDI). mdpi.com

Amine Functionalization and Derivatization for Analog Library Synthesis

The robust nature of the N-alkylation and N-acylation reactions makes this compound an excellent scaffold for the synthesis of analog libraries in medicinal chemistry. By reacting the parent compound with a diverse array of carboxylic acids or alkylating agents in parallel, a large number of distinct derivatives can be rapidly synthesized. This approach allows chemists to systematically explore the structure-activity relationship (SAR) of a compound series by modifying the substituent on the piperidine nitrogen and observing the effect on biological activity. mdpi.com

Table 2: Examples of Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl bromide, Base | Varies | N-Alkyl piperidine |

| N-Alkylation (Michael Addition) | Ethyl acrylate | Varies | N-Propionate ester piperidine |

| N-Acylation | Carboxylic acid, HBTU, DIPEA | Room temperature, DMF | N-Acyl piperidine (Amide) |

| N-Acylation | Carboxylic acid, CDI | Room temperature, CH₂Cl₂ | N-Acyl piperidine (Amide) |

Reactions at the Piperidine Ring Carbons (beyond C-2)

Electrophilic and Nucleophilic Substitutions on the Benzoate Phenyl Ring

The reactivity of the phenyl ring of the benzoate group is governed by the electronic properties of the tert-butoxycarbonyl substituent. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation occurs because the carbonyl group pulls electron density out of the ring, making it less attractive to incoming electrophiles.

This electron-withdrawing nature also directs incoming electrophiles to the meta positions (C-3 and C-5 relative to the ester). ucalgary.ca Therefore, in reactions such as nitration or halogenation, the substituent is expected to add primarily at the positions meta to the ester functionality.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

| Substituent on Phenyl Ring | Electronic Effect | Reactivity toward EAS | Directing Influence |

|---|

Nucleophilic aromatic substitution on the benzoate phenyl ring is generally not feasible unless there is a suitable leaving group (like a halogen) present on the ring, positioned ortho or para to a strong electron-withdrawing group (like a nitro group). The parent compound does not meet these criteria.

Ring Transformations and Rearrangements Involving the Piperidine Scaffold

The piperidine ring is a stable saturated heterocycle, and transformations that alter the ring itself typically require specific and often harsh conditions. While literature on ring transformations of this compound specifically is limited, general principles of piperidine chemistry can be considered. Syntheses of piperidine rings often involve intramolecular cyclization of linear amines. nih.gov Certain catalytic systems, for instance, those involving cobalt, can mediate radical-mediated cyclizations to form piperidines, though competitive side reactions can occur. nih.gov Rearrangements or ring-opening reactions of a pre-formed piperidine scaffold like the one in the title compound are not common and would likely require specialized reagents designed to activate C-N or C-C bonds within the ring.

Mechanistic Investigations of Key Transformations and Reaction Pathways

The reactivity of this compound is characterized by transformations at its two primary functional groups: the piperidine secondary amine and the tert-butyl ester. Mechanistic studies and common synthetic protocols reveal distinct pathways for the functionalization and cleavage of this molecule.

N-Acylation and N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic center and readily participates in acylation and alkylation reactions. The mechanism for N-acylation typically involves the activation of a carboxylic acid, followed by nucleophilic attack by the piperidine nitrogen. Common methods include:

Acyl Chloride Method: A carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The piperidine nitrogen then attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. A base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction. nih.gov

Peptide Coupling Reagents: Reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in combination with hydroxybenzotriazole (B1436442) (HOBt), or carbonyldiimidazole (CDI), are used to form an activated ester or equivalent species in situ. nih.gov The piperidine then acts as the nucleophile to form the amide bond. nih.gov The mechanism with CDI, for instance, involves the initial formation of an acyl-imidazolide intermediate, which is highly reactive towards nucleophilic attack by the amine.

Cleavage of the Tert-butyl Ester: The tert-butyl ester group is a common protecting group for carboxylic acids, and its cleavage is a key transformation.

Acid-Catalyzed Cleavage: The most common method for cleaving tert-butyl esters is through acidolysis, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.govmdpi.com The mechanism proceeds via protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which then eliminates a proton to form isobutylene gas. This is typically classified as an E1 elimination pathway.

Base-Facilitated Cleavage: While standard saponification (using aqueous NaOH) is difficult for sterically hindered tert-butyl esters, specific conditions can be employed. A study on tert-butyl benzoates using sodium hydride (NaH) in dimethylformamide (DMF) initially proposed a mechanism involving an E2 elimination of isobutylene. However, further investigation suggests this hazardous procedure actually proceeds through a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism, facilitated by NaOH generated adventitiously from the NaH. bris.ac.uk A safer and effective alternative involves using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF), which also operates via a BAC2 pathway to yield the benzoate salt at room temperature. bris.ac.uk

The following table summarizes the mechanistic pathways for these key transformations.

| Transformation | Reagents | Key Intermediate/Transition State | Mechanism |

| N-Acylation | R-COCl, Base | Tetrahedral carbonyl intermediate | Nucleophilic Acyl Substitution |

| N-Acylation | R-COOH, HBTU/HOBt | O-acylisourea intermediate | Nucleophilic Acyl Substitution |

| Ester Cleavage | TFA / DCM | Tert-butyl carbocation | Acid-Catalyzed E1 Elimination |

| Ester Cleavage | KOH / THF | Tetrahedral intermediate at the carbonyl | Base-Catalyzed Acyl-Oxygen Cleavage (BAC2) bris.ac.uk |

Influence of Piperidine Ring on Overall Chemical Reactivity and Stability

The piperidine ring is not merely a passive structural component; it profoundly influences the chemical properties of this compound through a combination of electronic and steric effects. researchgate.net

Electronic Effects: The primary electronic contribution comes from the nitrogen atom's lone pair of electrons. This makes the piperidine ring a Lewis base and a potent nucleophile, defining a major aspect of the molecule's reactivity profile. The nitrogen is the principal site for protonation, alkylation, and acylation reactions. nih.gov The presence of this basic center means the molecule can form salts with acids, significantly altering its physical properties like solubility. Compared to a non-nitrogenous analogue like tert-butyl 4-cyclohexylbenzoate, the piperidine derivative is significantly more basic and reactive towards electrophiles.

Steric Effects: The piperidine ring is a saturated, six-membered heterocycle that adopts a stable chair conformation. This conformation, along with the substitution pattern, imparts significant steric bulk. In this compound, the benzoate group is attached at the 2-position of the piperidine ring. This C2-substitution creates steric hindrance around the nitrogen atom, which can modulate its reactivity. For example, the rate of N-acylation or N-alkylation may be slower compared to a less hindered piperidine, such as a derivative substituted at the 4-position.

This steric crowding can also influence the stability of the molecule and its derivatives. In coordination chemistry, for instance, bulkier ligands are known to prevent solvent quenching and reduce undesirable geometric changes in metal complexes. nih.gov Similarly, the steric presence of the piperidine ring can shield adjacent functional groups and influence the molecule's intermolecular interactions and crystal packing. researchgate.net

The interplay of these effects is summarized in the table below.

| Feature | Electronic Influence | Steric Influence |

| Piperidine Nitrogen | Confers basicity and nucleophilicity; site of protonation and acylation. nih.gov | Reactivity is modulated by the adjacent C2-substituted benzoate group. |

| Piperidine Ring | Contributes to overall chemical stability through electronic properties. researchgate.net | Introduces conformational rigidity (chair form) and steric bulk, affecting reaction rates and intermolecular interactions. |

| Overall Reactivity | The molecule readily engages in reactions typical of secondary amines. | The approach of reagents to the nitrogen center is sterically directed. |

| Stability | The saturated heterocyclic ring is generally stable, but the N-H bond is a site of reactivity. | The bulky structure can enhance thermal stability and influence solid-state properties. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the piperidine (B6355638) ring, and the benzoate (B1203000) moiety. The tert-butyl protons would appear as a sharp singlet, typically in the upfield region around 1.5 ppm. The aromatic protons of the benzoate ring would resonate in the downfield region, likely between 7.0 and 8.0 ppm, showing characteristic splitting patterns of a para-substituted benzene (B151609) ring (two doublets). The protons on the piperidine ring would exhibit complex multiplets in the range of 1.5 to 3.5 ppm. The chemical shift and coupling constants of the proton at the C2 position of the piperidine ring would be crucial for determining the stereochemistry and conformation of the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, around 165 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be found at approximately 80 ppm and 28 ppm, respectively. The aromatic carbons would produce signals in the 120-135 ppm range, with the carbon attached to the piperidine ring appearing at a different shift compared to the others. The carbons of the piperidine ring would resonate in the aliphatic region, typically between 25 and 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 4-(piperidin-2-yl)benzoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| tert-Butyl C(CH₃)₃ | - | ~80 |

| Benzoate Aromatic CH | ~7.4 (d, 2H), ~7.9 (d, 2H) | ~125, ~130 |

| Benzoate C-CO | - | ~130 |

| Benzoate C-O | - | ~155 |

| Carbonyl C=O | - | ~165 |

| Piperidine CH₂ (C3, C4, C5) | ~1.5-2.0 (m) | ~25-30 |

| Piperidine CH (C2, C6) | ~2.8-3.5 (m) | ~45-55 |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₆H₂₃NO₂), the predicted exact mass is 261.1729 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this with high accuracy.

Molecular Formula Validation: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as its protonated molecule [M+H]⁺ with a predicted m/z of 262.1802. Other adducts, such as [M+Na]⁺ (m/z 284.1621) and [M+K]⁺ (m/z 300.1360), might also be observed. nih.gov

Fragmentation Pathway Analysis: The fragmentation of the molecular ion would likely involve the loss of the tert-butyl group as a stable carbocation (C₄H₉⁺, m/z 57), leading to a prominent peak at m/z 204. Another significant fragmentation pathway could be the cleavage of the ester bond, resulting in the formation of a benzoate radical cation or related fragments. The piperidine ring could also undergo characteristic ring-opening fragmentations.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z |

| [M]⁺ | 261.1729 |

| [M+H]⁺ | 262.1802 |

| [M+Na]⁺ | 284.1621 |

| [M - C₄H₉]⁺ | 204.0970 |

| C₄H₉⁺ | 57.0704 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1710-1730 cm⁻¹ would correspond to the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring would be observed as a medium intensity band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoate moiety contains a chromophore that will absorb UV light. It is expected to exhibit absorption bands characteristic of π → π* transitions of the aromatic ring. Typically, substituted benzoates show a primary absorption band (E-band) around 200-230 nm and a secondary, less intense band (B-band) around 270-290 nm.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

While a crystal structure for this compound has not been reported, analysis of related structures, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, provides insights into the likely solid-state conformation. ias.ac.in It is anticipated that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the piperidine ring would likely occupy equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group of the piperidine ring and weak C-H···O interactions.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination

Since this compound has a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers. Chiroptical methods like Circular Dichroism (CD) spectroscopy would be essential for determining the absolute configuration of a specific enantiomer. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry through empirical rules or by comparison with quantum chemical calculations.

Conformational Analysis Studies via Spectroscopic Evidence

The conformational flexibility of the piperidine ring is a key aspect of the structure of this compound. The piperidine ring can exist in different conformations, primarily the chair and boat forms. ias.ac.in Spectroscopic evidence, particularly from NMR, can be used to study this conformational equilibrium. The coupling constants between adjacent protons in the piperidine ring, obtained from ¹H NMR, can provide information about the dihedral angles and thus the preferred conformation. For instance, large vicinal coupling constants (around 10-13 Hz) are indicative of an axial-axial relationship between protons, which is characteristic of a chair conformation. ias.ac.in Computational studies can complement experimental data to provide a more detailed understanding of the conformational landscape and the energy barriers between different conformers. nih.gov

Theoretical and Computational Investigations of Tert Butyl 4 Piperidin 2 Yl Benzoate

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, can provide a detailed picture of the molecule's behavior. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Electrostatic Potential (MEP)

An MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It is used to identify regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. In a hypothetical MEP map for tert-butyl 4-(piperidin-2-yl)benzoate, one would expect to see:

Negative Potential (Red/Yellow): Regions of high electron density, likely concentrated around the electronegative oxygen atoms of the tert-butyl ester group. These sites would be susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atom attached to the piperidine (B6355638) nitrogen (N-H), making it a potential site for nucleophilic interaction or hydrogen bond donation.

Neutral Potential (Green): Areas with balanced charge, such as the aromatic ring's carbon atoms and the aliphatic parts of the piperidine ring.

| Parameter | Computational Method | Significance for this compound |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-311G) | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | DFT (e.g., B3LYP/6-311G) | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311G) | Measures chemical reactivity and kinetic stability. ekb.eg |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-311G) | Visualizes charge distribution and predicts sites for intermolecular interactions and chemical reactions. tandfonline.com |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are highly effective at predicting spectroscopic data. Methods like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared/IR). tandfonline.com

These theoretical predictions serve a dual purpose. First, they can aid in the interpretation of experimentally obtained spectra. Second, and more importantly, the comparison between the computed and experimental spectra serves as a crucial validation step for the chosen computational model. tandfonline.com A strong correlation between the predicted and measured values confirms that the optimized molecular geometry and electronic structure are accurate representations of the real molecule.

| Spectroscopic Data | Computational Task | Purpose |

|---|---|---|

| ¹H and ¹³C NMR | Calculation of nuclear shielding tensors. | Predict chemical shifts to compare with experimental NMR spectra for structural verification. tandfonline.com |

| Infrared (IR) | Calculation of vibrational frequencies. | Predict the positions of absorption bands to compare with experimental IR spectra. tandfonline.com |

| Validation | Correlation analysis between theoretical and experimental data. | Confirms the accuracy of the computational method and the optimized geometry. tandfonline.com |

Reactivity Descriptors and Reaction Pathway Modeling, Including Transition State Analysis

Beyond the HOMO-LUMO gap, DFT calculations can provide a set of global reactivity descriptors derived from the frontier orbital energies. These descriptors quantify various aspects of a molecule's reactivity.

Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. ekb.eg |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These parameters would allow for a quantitative assessment of the reactivity of this compound, comparing it with other related compounds.

Reaction Pathway Modeling

Quantum chemistry is also instrumental in modeling reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the energy of stationary points, including reactants, products, intermediates, and, most importantly, transition states. The analysis of the transition state structure provides insight into the bond-forming and bond-breaking processes that define the reaction mechanism, which could be applied to understand the synthesis or metabolic degradation of the molecule.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the behavior of larger systems and exploring conformational flexibility over time.

Conformational Analysis and Energy Landscape Mapping

This compound has several rotatable bonds, particularly the bond connecting the piperidine and phenyl rings. This flexibility means the molecule can exist in multiple three-dimensional shapes, or conformations.

Conformational analysis aims to identify the most stable (lowest energy) conformers and map the energy landscape that separates them. This is typically done through:

Systematic Searches: Rotating bonds by a fixed increment and calculating the energy of each resulting structure.

Stochastic Searches: Using methods like Monte Carlo simulations to randomly sample conformational space.

For this molecule, key conformational questions would include the preferred orientation (axial vs. equatorial) of the benzoate (B1203000) group on the piperidine ring and the rotational angle between the two rings. Identifying the global minimum energy conformation is essential, as it represents the most populated structure under equilibrium conditions and is often the one responsible for biological activity.

Intermolecular Interaction Analysis and Binding Mode Prediction (focused on scaffold interactions)

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions. researchgate.netyoutube.com An MD simulation of this compound, either in a solvent or interacting with a biological target like a protein, would reveal how its structural features contribute to intermolecular forces. rsc.org

The primary interaction points on the scaffold would be:

Hydrogen Bonding: The piperidine N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the tert-butyl group are nonpolar and can form favorable hydrophobic interactions with complementary pockets in a binding site.

Pi-Interactions: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions.

By simulating these interactions, MD can predict the most likely binding mode of the molecule within a target site, revealing which amino acid residues are crucial for binding and providing a rationale for its biological function. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles for Structural Insights and Model External Verification

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are founded on the principle that the structural features of a molecule dictate its interactions and behavior. For a compound like this compound, QSAR/QSPR studies would involve analyzing a series of structurally similar piperidine derivatives to develop predictive mathematical models.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known activities or properties is compiled. Molecular descriptors, which are numerical representations of a molecule's structural, electronic, steric, and hydrophobic features, are then calculated. researchgate.net For piperidine derivatives, these can range from 2D topological descriptors to more complex 3D descriptors. nih.govresearchgate.net Using statistical techniques like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN), a mathematical relationship is established between these descriptors and the observed activity. researchgate.netresearchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. researchgate.net This involves both internal and external validation procedures. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation (Q²LOO) are used to assess the model's internal consistency and predictive ability on the training set itself. researchgate.netnih.gov

External Verification: The model's true predictive power is tested using an external set of compounds that were not used in the model's development. researchgate.netnih.gov The model's performance is evaluated by comparing its predicted activity values against the experimentally determined values for this external set. researchgate.net

In a study on furan-pyrazole piperidine derivatives, a GA-MLR (Genetic Algorithm-Multiple Linear Regression) model was developed. researchgate.netnih.gov The statistical quality of the model was confirmed through various validation metrics, demonstrating its potential for predicting the activity of new compounds within its applicability domain. nih.gov Such models provide crucial insights into which structural features are most influential, thereby guiding the rational design of new, potentially more active molecules based on the piperidine scaffold. researchgate.netnih.gov

Table 1: Example of Statistical Parameters for QSAR Model Validation (Based on Piperidine Derivatives) This table is illustrative of parameters used in QSAR studies on related piperidine scaffolds.

| Parameter | Description | Typical Value Range (for a robust model) | Reference |

| r² (Determination Coefficient) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.7 | researchgate.netnih.gov |

| Q²LOO (Cross-validated r²) | A measure of the model's internal predictive ability, calculated using leave-one-out cross-validation. | > 0.6 | researchgate.netnih.gov |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). A lower value indicates a better fit. | As low as possible | researchgate.netnih.gov |

| F-statistic | A statistical test in regression to assess the overall significance of the model. | High value | researchgate.netnih.gov |

Ligand-Target Interaction Modeling for Scaffold Design and Optimization

Ligand-target interaction modeling, primarily through molecular docking, is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the target, typically a protein). researchgate.netnih.gov For a scaffold like this compound, this modeling provides atomic-level insights into how it and its analogs might interact with a biological target, guiding subsequent chemical modifications for improved binding and activity. researchgate.net

The process begins with the three-dimensional structures of both the ligand and the target protein. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket. mdpi.com These poses are then evaluated and ranked using a scoring function, which estimates the binding free energy. researchgate.net The resulting models highlight key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding site.

Hydrophobic Interactions: Often a major driving force for binding, involving nonpolar regions of the ligand and target. mdpi.com

Electrostatic (Ionic) Interactions: Occur between charged groups on the ligand and protein. mdpi.com

Analysis of these interactions allows chemists to understand the structure-activity relationship (SAR) at a molecular level. For instance, in docking studies of arylpiperazine derivatives with the 5-HT1A receptor, the protonated nitrogen of the piperazine (B1678402) ring was observed forming a key electrostatic interaction with an aspartic acid residue (D116) in the receptor. mdpi.com This information is invaluable for scaffold optimization. If a model reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist might design a new analog with an added hydrophobic group to fill that pocket, potentially increasing binding affinity. Conversely, if a model shows a steric clash, the scaffold can be modified to remove the clashing group.

This iterative cycle of modeling, design, synthesis, and testing is a cornerstone of modern structure-based drug design, enabling the optimization of lead compounds by enhancing their specific interactions with the target protein. nih.gov

Table 2: Common Types of Ligand-Target Interactions in Molecular Docking This table illustrates the types of interactions analyzed in docking studies of related heterocyclic compounds.

| Interaction Type | Description | Example Residues Involved | Reference |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Ser, Tyr, Gln, Asn | mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Val, Leu, Ile, Phe, Trp | mdpi.com |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. | Asp, Glu, Lys, Arg, His | mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His | mdpi.com |

| Cation-π Interactions | A noncovalent interaction between a cation and the face of an electron-rich π system. | Lys, Arg with Phe, Tyr, Trp | - |

Research Applications and Utility in Chemical Science and Technology Excluding Clinical Human Trial Data

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) ring is a prevalent structural motif found in numerous natural products and synthetic pharmaceuticals. Consequently, functionalized piperidines like tert-butyl 4-(piperidin-2-yl)benzoate are crucial intermediates in organic synthesis. The compound provides a pre-formed, rigid scaffold that can be elaborated into more complex molecular architectures.

In synthetic chemistry, this compound is valuable for several reasons:

Scaffold Elaboration : The secondary amine of the piperidine ring is a nucleophilic center, allowing for N-alkylation, N-arylation, or acylation to introduce a wide variety of substituents. This has been demonstrated in the synthesis of N-(4-piperidinyl)-2-indolinones, where modification of the piperidine nitrogen substituent led to the development of potent ligands for the nociceptin (B549756) receptor.

Protected Carboxylic Acid : The tert-butyl ester group serves as a robust protecting group for the benzoic acid functionality. It is resistant to many reaction conditions, such as those involving nucleophiles or bases, but can be readily cleaved using acids like trifluoroacetic acid (TFA) when needed. This allows for selective reactions at other parts of the molecule without affecting the carboxyl group.

Stereochemical Control : The chiral center at the C2 position of the piperidine ring is of significant importance for the synthesis of enantiomerically pure compounds. Chemoenzymatic strategies have been developed for preparing chiral piperidine intermediates, highlighting the demand for such building blocks in constructing molecules with high optical purity.

A common synthetic strategy involves using a related starting material, tert-butyl piperidin-4-ylcarbamate, which is commercially available and serves as a precursor for introducing the piperidine moiety into a target molecule through reactions like nucleophilic substitution or coupling. For instance, it has been used in the multi-step synthesis of NLRP3 inflammasome inhibitors. Similarly, this compound can be employed in multi-step syntheses to generate complex drug-like molecules.

Scaffold Design for Chemical Probes and Ligands in Chemical Biology Research (emphasizing design, synthesis, and mechanistic understanding)

The structural features of this compound make it an excellent scaffold for designing chemical probes and ligands to study biological systems. The piperidine ring can mimic the structures of natural amino acids or other endogenous ligands, allowing it to interact with biological targets such as enzymes and receptors.

The piperidine-benzoate scaffold is a key component in the design of various enzyme inhibitors and receptor modulators. The design principles often involve using the piperidine as a central scaffold to position functional groups in the correct orientation to interact with the binding site of a protein.

Enzyme Inhibitors : Piperidine-based structures have been successfully used to develop inhibitors for a range of enzymes. For example, a series of piperidin-4-yl appended compounds were designed and synthesized as potent inhibitors of the AKT kinase, a key enzyme in cancer cell signaling pathways. The piperidine moiety in these inhibitors occupies a specific pocket in the enzyme's active site, and modifications to this part of the molecule can significantly impact potency and selectivity. In another example, piperidine-derived thiosemicarbazones have been synthesized as inhibitors of dihydrofolate reductase (DHFR), an important antimicrobial and anticancer target.

Receptor Modulators : The piperidine scaffold is also integral to ligands targeting G-protein coupled receptors (GPCRs). In the development of ligands for the nociceptin (NOP) receptor, a series of N-(4-piperidinyl)-2-indolinones were synthesized. Structure-activity relationship (SAR) studies revealed that the substituent on the piperidine nitrogen plays a crucial role in determining whether the ligand acts as an agonist or an antagonist. Similarly, benzoate (B1203000) and benzamide (B126) derivatives have been explored as antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism.

The design of these molecules often relies on computational modeling and SAR studies to optimize interactions with the target protein. The tert-butyl group can provide steric bulk, influencing the molecule's conformation and interaction with hydrophobic pockets in the binding site, while the benzoate portion can engage in pi-stacking or hydrogen bonding interactions.

Selective and potent enzyme inhibitors or receptor modulators derived from the this compound scaffold serve as valuable tool compounds for dissecting biological pathways. These molecules allow researchers to probe the function of a specific protein in a controlled manner within a cellular or in vitro setting.

For example, a potent and selective AKT inhibitor can be used to study the downstream effects of AKT signaling in cancer cells, helping to elucidate the mechanisms of cell survival and proliferation. Similarly, specific NOP receptor antagonists can be used to investigate the role of the nociceptin system in processes like pain modulation and memory. The development of such tool compounds is a critical step in validating new drug targets and understanding complex biological processes.

Contribution to Materials Chemistry Research (e.g., precursors for polymers or functional materials)

While the primary application of piperidine derivatives is in medicinal chemistry, the structural components of this compound also have relevance in materials science. The tert-butyl benzoate portion, in particular, is related to p-tert-butyl benzoic acid (PTBBA), a compound used in the production of various functional materials.

PTBBA is utilized as a modifier for alkyd resins and as a nucleating agent for polypropylene. Its metal salts are employed as heat stabilizers for PVC. These applications are due to the thermal stability and specific reactivity conferred by the tert-butyl and benzoic acid groups. By analogy, this compound could potentially be used as a monomer or an additive in the synthesis of specialty polymers. The presence of the piperidine ring could introduce unique properties, such as altered solubility, basicity, or the ability to coordinate with metal ions, leading to the creation of functional materials with novel characteristics.

Catalysis: Design of Chiral Ligands or Organocatalyst Components

The chiral nature of this compound makes it an attractive candidate for the design of chiral ligands for asymmetric catalysis. Chiral piperidines and their derivatives are known to be effective ligands in a variety of metal-catalyzed reactions, where they create a chiral environment around the metal center, enabling the production of a single enantiomer of the product.

For instance, chiral amino acids and their derivatives are used as ligands in palladium-catalyzed enantioselective C-H functionalization reactions. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity. The 2-substituted piperidine scaffold of this compound could be incorporated into ligand designs for transition metals like rhodium or palladium to catalyze reactions such as C-H insertion or allylic alkylation with high stereocontrol. The benzoate moiety could be further functionalized to fine-tune the ligand's electronic properties or to anchor it to a solid support.

Applications in Agrochemical Research and Development as Structural Scaffolds

The piperidine scaffold is a common feature in a number of commercially successful agrochemicals, including fungicides and herbicides. The structural similarity of this compound to these active compounds suggests its potential as a building block in the discovery of new agrochemicals. The synthesis of new derivatives by modifying the piperidine and benzoate moieties could lead to the identification of compounds with potent and selective activity against agricultural pests or weeds. The principles of scaffold-based design and SAR that are applied in medicinal chemistry are equally relevant in the agrochemical field for optimizing the efficacy and safety profile of new crop protection agents.

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Complex Piperidine (B6355638) Derivatives with Enhanced Efficiency and Selectivity

The synthesis of piperidine-containing compounds is a mature field, yet the demand for enantiomerically pure and highly substituted derivatives like tert-butyl 4-(piperidin-2-yl)benzoate necessitates the development of more efficient and selective asymmetric methodologies. nih.govnih.gov Current strategies often rely on the hydrogenation or reduction of pyridine (B92270) precursors, which can require harsh conditions. nih.gov However, recent progress has focused on overcoming these limitations through innovative catalytic systems. nih.gov

Future advancements are expected to center on the following areas:

Novel Catalytic Systems: The development of novel transition metal catalysts (e.g., iridium, rhodium, palladium, nickel) and organocatalysts is crucial for achieving high stereoselectivity under milder conditions. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has shown promise. nih.gov

Enantioselective Cyclization Reactions: Asymmetric cyclization reactions, such as the aza-Michael reaction and electrophilic cyclization, offer direct routes to the piperidine core. mdpi.com Research into new chiral catalysts and reaction conditions for these transformations will be a key focus.

Diastereoselective Approaches: For complex piperidines with multiple stereocenters, methods like the diastereoselective nitro-Mannich reaction are being explored to control the stereochemistry at multiple positions. researchgate.net

A comparison of emerging asymmetric synthesis strategies is presented in Table 1.

Table 1: Comparison of Asymmetric Synthesis Strategies for Piperidine Derivatives

| Strategy | Catalyst Type | Key Advantages | Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal (Ir, Rh, Ru) | High atom economy, direct route from pyridines. nih.gov | Often requires high pressure/temperature, potential for catalyst poisoning. nih.gov |

| Asymmetric Cyclization | Organocatalysts, Transition Metals (Au, Pd) | Mild reaction conditions, high enantioselectivity. nih.govmdpi.com | Substrate scope can be limited. |

| Diastereoselective Reactions | Various | Control over multiple stereocenters. researchgate.net | Can require multi-step sequences. |

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations for the Compound

Beyond its synthesis, the exploration of novel reactivity patterns for this compound is a burgeoning area of research. The inherent reactivity of the piperidine ring and the electronic nature of the benzoate (B1203000) substituent provide a rich playground for discovering unconventional chemical transformations.

Future research will likely investigate:

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring offers an atom-economical way to introduce new functional groups. This avoids the need for pre-functionalized starting materials and allows for late-stage modification of the molecule.

Radical-Mediated Reactions: The use of radical intermediates can lead to unique bond formations and cyclization cascades, enabling the synthesis of complex polycyclic structures derived from the piperidine core. nih.gov

Ring-Opening and Ring-Expansion Reactions: Controlled cleavage and rearrangement of the piperidine ring could provide access to other important nitrogen-containing heterocycles, expanding the synthetic utility of this compound as a versatile starting material.

Integration of Advanced Artificial Intelligence and Machine Learning in Synthetic Design and Reactivity Prediction for Piperidine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of piperidine derivatives. nih.govmdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, propose novel synthetic routes, and even design molecules with desired properties. mdpi.comresearchgate.net

Key areas of impact include:

Retrosynthetic Analysis: AI-powered tools can propose efficient synthetic pathways to complex molecules like this compound, breaking them down into simpler, commercially available starting materials. mdpi.comnih.gov

Reactivity Prediction: Machine learning models can be trained to predict the reactivity of different sites on the piperidine ring, guiding chemists in selecting the optimal reaction conditions for a desired transformation. cmu.eduarxiv.org Deep learning models, such as graph attention neural networks, are showing high accuracy in predicting chemical reactivity. arxiv.org

De Novo Design: Generative models can design novel piperidine derivatives with specific predicted biological activities or material properties. nih.govcrimsonpublishers.com

Table 2: Applications of AI/ML in Piperidine Derivative Research

| Application | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthetic Route Planning | Retrosynthesis Algorithms, Neural Networks | Faster discovery of efficient and novel synthetic pathways. mdpi.comnih.gov |

| Reaction Outcome Prediction | Deep Learning, Random Forest Models | Reduced number of failed experiments, optimized reaction conditions. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Accelerated discovery of new drug candidates and materials. researchgate.net |

Development of Sustainable and Scalable Synthetic Methodologies for Industrial Relevance

The principles of green chemistry are increasingly important in the synthesis of piperidine derivatives, especially for industrial applications. nih.govmdpi.com Future research will focus on developing sustainable and scalable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Promising approaches include: